2-Butylhexanamide
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Overview
Description
2-Butylhexanamide is an organic compound with the molecular formula C10H21NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is also known as N-butylhexanamide and has a molecular weight of 171.2798 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylhexanamide can be synthesized through various methods. One common method involves the reaction of hexanoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure high yield and purity. The process involves the same basic reaction as in laboratory synthesis but is scaled up and optimized for efficiency. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Butylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hexanoic acid.
Reduction: Butylhexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Butylhexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Butylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Hexanamide: Similar structure but lacks the butyl group.
Butyramide: Similar structure but has a shorter carbon chain.
N-methylhexanamide: Similar structure but has a methyl group instead of a butyl group.
Uniqueness
2-Butylhexanamide is unique due to its specific combination of a butyl group and a hexanamide backbone. This structure provides distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
52922-49-3 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-7-9(10(11)12)8-6-4-2/h9H,3-8H2,1-2H3,(H2,11,12) |
InChI Key |
XPEOTZMXIWGSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)N |
Origin of Product |
United States |
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